![molecular formula C21H23NO4S B2978195 1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone CAS No. 1705101-81-0](/img/structure/B2978195.png)
1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s IUPAC name, common name (if any), and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the overall yield.Molecular Structure Analysis
This involves understanding the compound’s molecular structure, including its atomic composition, bond lengths and angles, and any functional groups present.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Degradation Mechanisms in Lignin Substructure Model Compounds
Research conducted by Kawai, Umezawa, and Higuchi (1988) on phenolic beta-1 lignin substructure model compounds revealed that certain compounds undergo degradation through specific reactions such as C alpha-C beta cleavage and alkyl-aryl cleavage. This study provides insights into the degradation mechanisms that could be relevant for the chemical compound (Kawai, Umezawa, & Higuchi, 1988).
Synthesis of Benzoxazine Derivatives
Kobayashi, Okamura, and Konishi (2009) demonstrated the synthesis of 4-Alkylidene-4H-3,1-benzoxazine derivatives via acid-catalyzed cyclization. This synthesis method might be applicable or adaptable for the compound , suggesting potential pathways for creating new derivatives with varying properties (Kobayashi, Okamura, & Konishi, 2009).
Anti-Inflammatory Activity of Triazole-Thiol Derivatives
Research by Labanauskas et al. (2004) on the synthesis of triazole-thiol derivatives showed anti-inflammatory activity. These compounds were synthesized using methoxyphenyl compounds, which are structurally related to the compound . This suggests potential anti-inflammatory applications for similar compounds (Labanauskas et al., 2004).
Electrochemical Synthesis of Benzoxazine Derivatives
Largeron and Fleury (1998) explored an electrochemical synthesis method to create novel benzoxazine derivatives with anti-stress oxidative properties. This method, starting from a methoxyphenyl methanone, could potentially be adapted for the synthesis of derivatives from the compound (Largeron & Fleury, 1998).
Synthesis of Benzothiazepines
Pant et al. (1998) synthesized benzothiazepines, a class of compounds that might share some structural similarities with the compound . This research could provide a framework for exploring the synthesis of related compounds with potentially useful properties (Pant, Singhal, Upreti, & Pant, 1998).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, as well as any potential hazards it may pose.
Orientations Futures
This involves understanding the potential applications of the compound and areas for future research.
Propriétés
IUPAC Name |
1-[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-24-17-5-3-2-4-15(17)13-21(23)22-9-8-20(27-11-10-22)16-6-7-18-19(12-16)26-14-25-18/h2-7,12,20H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLYIGSVFZMAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

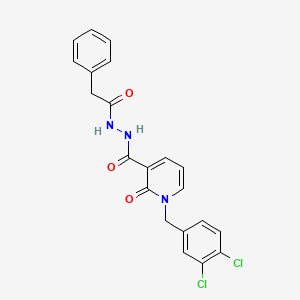
![N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2978115.png)
![1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2978117.png)
![2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2978119.png)
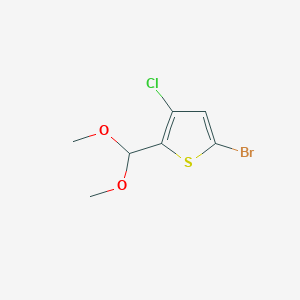
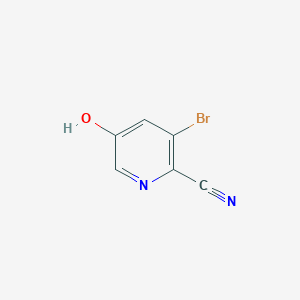
![N-benzyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2978122.png)
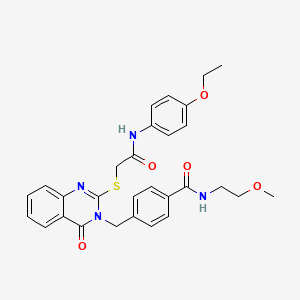
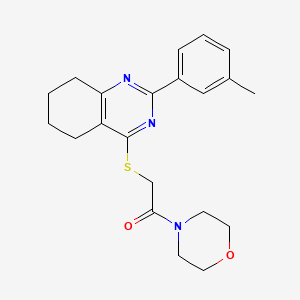
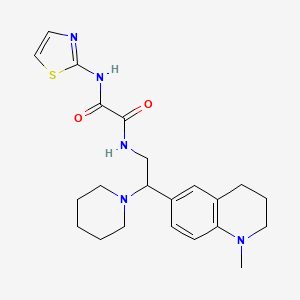
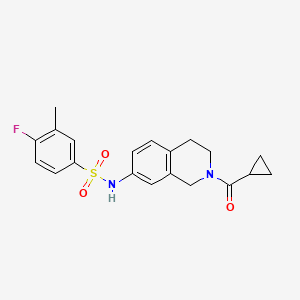
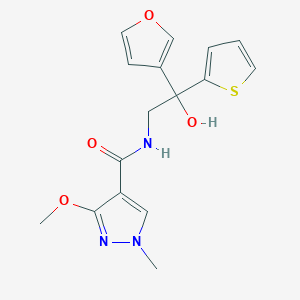
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2978133.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-chlorophenyl)urea](/img/structure/B2978134.png)